2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 942011-17-8
VCID: VC5471416
InChI: InChI=1S/C20H23BrN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)
SMILES: COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3
Molecular Formula: C20H23BrN2O3
Molecular Weight: 419.319

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

CAS No.: 942011-17-8

Cat. No.: VC5471416

Molecular Formula: C20H23BrN2O3

Molecular Weight: 419.319

* For research use only. Not for human or veterinary use.

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide - 942011-17-8

Specification

CAS No. 942011-17-8
Molecular Formula C20H23BrN2O3
Molecular Weight 419.319
IUPAC Name 2-bromo-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Standard InChI InChI=1S/C20H23BrN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)
Standard InChI Key KYXDTGWFQPJAQP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzamide backbone substituted with a bromine atom at the 2-position, a morpholinoethyl group, and a 4-methoxyphenyl moiety. The morpholine ring introduces conformational flexibility, while the methoxy group enhances electron-donating effects, influencing reactivity and solubility.

IUPAC Name

2-Bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Molecular Formula

C<sub>20</sub>H<sub>23</sub>BrN<sub>2</sub>O<sub>3</sub>

Molecular Weight

419.32 g/mol

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Bromination: Introduction of bromine to a precursor benzamide using reagents like N-bromosuccinimide (NBS).

  • Morpholinoethyl Group Attachment: Nucleophilic substitution or reductive amination to incorporate the morpholine ring.

  • Methoxyphenyl Introduction: Coupling reactions, such as Ullmann or Buchwald-Hartwig, to attach the 4-methoxyphenyl group.

Example Pathway

  • Step 1: Bromination of N-(2-aminoethyl)benzamide with NBS in acetonitrile yields 2-bromo-N-(2-aminoethyl)benzamide.

  • Step 2: Reaction with morpholine under reductive amination conditions forms the morpholinoethyl intermediate.

  • Step 3: Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid introduces the aryl group.

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield (>75%) and purity (>95%). Quality control utilizes HPLC and mass spectrometry for validation.

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMSO, acetone) and partially in methanol .

  • Melting Point: Estimated >100°C due to halogen-induced crystallinity.

  • Stability: Sensitive to light and moisture; requires storage at -20°C under inert atmosphere.

Spectroscopic Data

  • <sup>1</sup>H NMR: Aromatic protons (δ 6.7–7.3 ppm), morpholine CH<sub>2</sub> (δ 2.5–3.5 ppm), methoxy singlet (δ 3.8 ppm).

  • IR: C=O stretch at 1650 cm<sup>-1</sup>, C-Br at 600 cm<sup>-1</sup>.

Biological Activity and Mechanism of Action

Mechanism

  • Enzyme Inhibition: Potentially inhibits protein tyrosine phosphatases (PTPs), disrupting cell signaling pathways.

  • Cell Cycle Arrest: Induces G1/S phase arrest by modulating cyclin-dependent kinases.

Antimicrobial Effects

Methoxy-substituted benzamides exhibit activity against Gram-positive bacteria (MIC 8–16 μg/mL). The mechanism may involve disruption of cell wall synthesis.

Applications in Pharmaceutical Research

Drug Development

  • Lead Compound: Serves as a scaffold for optimizing PTP1B inhibitors in diabetes research.

  • Targeted Therapies: Functionalization at the bromine site enables development of radiopharmaceuticals for imaging.

Case Study: PTP1B Inhibition

A derivative with a 4-methoxyphenyl group showed 87% inhibition of PTP1B at 100 μM, suggesting potential for metabolic disorder therapeutics.

Comparison with Structural Analogs

Key Analogues and Effects

CompoundSubstituentsBiological TargetActivity
2,6-Difluoro-N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)benzamide2,6-F; pyrrolePTP1BIC<sub>50</sub> = 128 μM
2-Bromo-N-(3-fluorophenyl)benzamide3-FCDK2IC<sub>50</sub> = 6.5 μM

Impact of Substituents

  • Halogens: Bromine increases electrophilicity vs. fluorine’s electron-withdrawing effects.

  • Methoxy Position: 4-Methoxy enhances solubility vs. 3-methoxy’s steric hindrance.

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